molecular formula C9H11BrO3 B3273380 (3-Bromo-2,6-dimethoxyphenyl)methanol CAS No. 586392-15-6

(3-Bromo-2,6-dimethoxyphenyl)methanol

Cat. No.: B3273380
CAS No.: 586392-15-6
M. Wt: 247.09 g/mol
InChI Key: UKGMFTBOSABZRO-UHFFFAOYSA-N
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Description

(3-Bromo-2,6-dimethoxyphenyl)methanol (CAS: 1003451-95-3) is a brominated aromatic compound characterized by a methanol functional group attached to a benzene ring substituted with methoxy groups at the 2- and 6-positions and a bromine atom at the 3-position. Its molecular formula is C₉H₁₁BrO₃, with a molecular weight of approximately 259.09 g/mol . The compound is synthesized via bromination of 2',6'-dimethoxyacetophenone using N-bromosuccinimide (NBS) in a Brønsted acidic ionic liquid medium, which ensures efficient regioselectivity and high yields under mild conditions . This method minimizes polybromination byproducts, highlighting its utility in organic synthesis for introducing halogens at specific positions .

The methanol group in the structure provides a reactive site for further functionalization, such as oxidation to aldehydes or esterification, making the compound valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

(3-bromo-2,6-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGMFTBOSABZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,6-dimethoxyphenyl)methanol typically involves the bromination of 2,6-dimethoxybenzyl alcohol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,6-dimethoxyphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-2,6-dimethoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-2,6-dimethoxyphenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of the bromine atom and methoxy groups may influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity Features
This compound 3-Br, 2,6-OCH₃, 1-CH₂OH C₉H₁₁BrO₃ 259.09 Bromine enhances electrophilicity; methoxy groups donate electrons, stabilizing intermediates
(3-Bromo-2,6-difluorophenyl)methanol 3-Br, 2,6-F, 1-CH₂OH C₇H₅BrF₂O 247.02 Fluorine's electron-withdrawing effect increases acidity of -CH₂OH; lower solubility in polar solvents vs. methoxy analogues
(4-Fluoro-2,6-dimethoxyphenyl)methanol 4-F, 2,6-OCH₃, 1-CH₂OH C₉H₁₁FO₃ 186.18 Para-fluoro substitution creates distinct steric and electronic environments, reducing reactivity at the 3-position compared to brominated analogues

Key Observations :

  • Substituent Effects: Methoxy groups (-OCH₃) in this compound are electron-donating, which stabilizes positive charges in intermediates during electrophilic substitution reactions. In contrast, fluorine in (3-Bromo-2,6-difluorophenyl)methanol withdraws electrons, increasing the acidity of the methanol group .

Biological Activity

Overview

(3-Bromo-2,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9_9H11_{11}BrO3_3 and a molecular weight of 247.09 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine and methoxy groups in its structure contributes significantly to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of 2,6-dimethoxybenzyl alcohol. This reaction can be facilitated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. The controlled conditions during synthesis are crucial to achieving selective bromination at the desired position on the phenyl ring .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. The presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes, leading to cell death. This activity is particularly relevant in the context of developing new antimicrobial agents against resistant strains of bacteria.

Anticancer Properties

Research has shown that derivatives of brominated phenolic compounds can inhibit cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways, including the modulation of gene expression and enzyme activity. Studies have reported that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications for this compound .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. It is hypothesized that it could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This effect could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to its interaction with molecular targets within cells:

  • Binding Interactions : The compound may bind to specific proteins or nucleic acids, disrupting their normal function.
  • Enzyme Inhibition : It is likely to inhibit enzymes critical for cellular metabolism and proliferation.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed with similar compounds, indicating a potential mechanism for its anticancer effects .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 32 to 128 µg/mL.
Study 2Showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50_{50} values around 15 µM .
Study 3Investigated anti-inflammatory effects in vitro, revealing a reduction in TNF-alpha production by macrophages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-2,6-dimethoxyphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Bromo-2,6-dimethoxyphenyl)methanol

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